Regioselectivity in Terminal Alkene Hydroboration: BH₂Br·SMe₂ vs. BH₃·SMe₂
BH₂Br·SMe₂ delivers near-perfect anti-Markovnikov regioselectivity in the hydroboration of 1-hexene, producing a 1-hexyl/2-hexyl regioisomer ratio of 99.6/0.4 [1]. This represents a measurable improvement over BH₃·SMe₂, which under comparable conditions typically yields approximately 94/6 selectivity for terminal alkenes [2]. The enhanced regiocontrol is attributed to the increased steric demand of the bromine substituent relative to hydride, which amplifies the preference for boron attachment at the less substituted terminus.
| Evidence Dimension | Regioisomer ratio (anti-Markovnikov/Markovnikov) in terminal alkene hydroboration |
|---|---|
| Target Compound Data | 99.6/0.4 (1-hexyl/2-hexyl) for BH₂Br·SMe₂ |
| Comparator Or Baseline | ~94/6 (1-hexyl/2-hexyl) for BH₃·SMe₂ |
| Quantified Difference | Approximately 5.6 percentage point improvement in anti-Markovnikov selectivity |
| Conditions | Hydroboration of 1-hexene (2 equiv) with BH₂Br·SMe₂ (1 equiv), room temperature, followed by LiAlH₄ reduction |
Why This Matters
For procurement decisions, the 99.6/0.4 regioselectivity means fewer purification steps and higher yields of the desired linear alkylborane intermediate, directly reducing downstream processing costs in multi-step syntheses.
- [1] Prokofjevs, A.; Boussonnière, A.; Li, L.; Volland, W.; Liepuoniute, I.; Vedes, E. Borenium Ion Catalyzed Hydroboration of Alkenes with N-Heterocyclic Carbene Boranes. Journal of the American Chemical Society 2012, 134(29), 12281–12288. DOI: 10.1021/ja305061c. (Reported 1-hexyl/2-hexyl ratio of 99.6/0.4 for BH₂Br·SMe₂; see Scheme 3 and surrounding text.) View Source
- [2] Brown, H. C. Organic Syntheses via Boranes; Wiley-Interscience: New York, 1975; typical anti-Markovnikov/Markovnikov ratios for BH₃·SMe₂ hydroboration of terminal alkenes are ~94/6. View Source
